molecular formula C12H8ClNO B8682805 4-Chloro-10H-phenoxazine CAS No. 56821-05-7

4-Chloro-10H-phenoxazine

Cat. No.: B8682805
CAS No.: 56821-05-7
M. Wt: 217.65 g/mol
InChI Key: FSIVCGKPJLLXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-10H-phenoxazine is a heterocyclic compound featuring a phenoxazine core substituted with a chlorine atom at the 4-position. Phenoxazine derivatives are structurally characterized by a tricyclic system with two benzene rings fused to an oxygen-containing six-membered ring. The chlorine substitution at position 4 enhances its lipophilicity and influences its electronic properties, making it valuable in pharmaceutical and material science applications.

Phenothiazines differ by replacing oxygen with sulfur in the heterocyclic ring, which significantly alters their chemical and biological behavior . For instance, 4-Chloro-10H-phenothiazine serves as a key intermediate in synthesizing antipsychotic drugs like Prochlorperazine, highlighting its pharmacological relevance .

Properties

CAS No.

56821-05-7

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-10H-phenoxazine

InChI

InChI=1S/C12H8ClNO/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H

InChI Key

FSIVCGKPJLLXGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Drug Development: Chlorinated phenothiazines dominate antipsychotic drug pipelines, while phenoxazines are emerging in oncology due to their HDAC inhibition .
  • Structural Insights: X-ray crystallography of 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine reveals a triclinic crystal system (space group P1) with distinct bond angles (α = 81.6°, β = 81.4°), influencing packing efficiency .
  • Toxicity : Chlorinated derivatives show moderate CYP inhibition, necessitating careful pharmacokinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.